2-Methyl-1,2-pentanediol

概要

説明

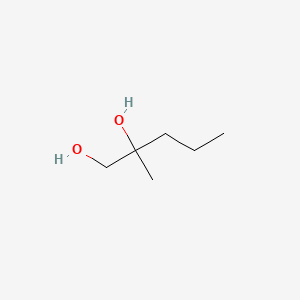

2-Methyl-1,2-pentanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, viscous liquid with a mild odor and is soluble in water and many organic solvents.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-pentanediol can be synthesized through several methods. One common method involves the hydrogenation of 2-methyl hydroxypentanoate in the presence of a catalyst. The reaction is typically carried out in a continuous fixed bed reactor at temperatures ranging from 150 to 250°C and pressures between 1.8 to 2 MPa . Another method involves the one-pot synthesis from n-pentene using a multistep process that includes hydrogen peroxide oxidation and hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The continuous fixed bed hydrogenation process is favored due to its high yield, selectivity, and environmentally friendly nature. The raw materials used are readily available and cost-effective, making the production process economically viable .

化学反応の分析

Types of Reactions: 2-Methyl-1,2-pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Oxidation typically yields carboxylic acids or ketones.

Reduction: Reduction can produce simpler alcohols or alkanes.

Substitution: Substitution reactions can yield halogenated compounds or ethers.

科学的研究の応用

2-Methyl-1,2-pentanediol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and a reagent in various chemical reactions and synthesis processes.

作用機序

The mechanism of action of 2-Methyl-1,2-pentanediol varies depending on its application. In biological systems, its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of molecules, stabilizing proteins and enhancing their solubility. This interaction is crucial for maintaining the structural integrity of proteins in aqueous solutions . In antimicrobial applications, it disrupts microbial cell membranes, leading to cell lysis and death .

類似化合物との比較

- 1,2-Pentanediol

- 2-Methyl-2,4-pentanediol

- 1,2-Hexanediol

- 1,2-Octanediol

Comparison: 2-Methyl-1,2-pentanediol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to 1,2-pentanediol, it has a branched structure, which affects its solubility and reactivity. 2-Methyl-2,4-pentanediol, on the other hand, has non-vicinal hydroxyl groups, resulting in different amphiphilic properties and lower antimicrobial activity . The longer-chain diols like 1,2-hexanediol and 1,2-octanediol have higher molecular weights and different solubility profiles, making them suitable for different applications .

生物活性

2-Methyl-1,2-pentanediol (also known as hexylene glycol) is a colorless, viscous liquid with the chemical formula . It is widely used in various industrial applications, including as a solvent, plasticizer, and in personal care products. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and safety profiles.

- Molecular Weight: 118.17 g/mol

- Boiling Point: 168 °C

- Solubility: Miscible with water and many organic solvents

Research indicates that this compound exhibits unique properties that influence biological macromolecules. It is known to act as a stabilizing agent for proteins during crystallization processes. The mechanism involves the preferential binding of the diol to hydrophobic regions of proteins, displacing water molecules and reducing the solvent-accessible surface area of proteins. This interaction can enhance protein stability without significantly denaturing the protein structure .

Applications in Protein Crystallography

In laboratory settings, this compound is extensively used as a cryoprotectant and precipitant in protein crystallography. Its amphiphilic nature allows it to interact with both polar and nonpolar regions of proteins, facilitating the formation of high-quality crystals necessary for X-ray diffraction studies. This property is crucial for structural biology research as it helps preserve the native conformation of proteins during crystallization .

| Property | Value |

|---|---|

| Molecular Formula | C6H14O2 |

| Uses | Cryoprotectant, solvent |

| Protein Interaction | Stabilizes structure |

| Solvent Compatibility | Polar and nonpolar |

Case Study 1: Protein Stability

A study investigated the effects of this compound on the stability of various enzymes. Results showed that the presence of this compound reduced aggregation and enhanced enzyme activity under certain conditions. The study concluded that its ability to stabilize protein structures could have implications for biotechnological applications .

Case Study 2: Skin Irritation Potential

In dermatological assessments, this compound was evaluated for its potential irritative effects on human skin. While it is generally considered safe at low concentrations (typically below 25%), higher concentrations can lead to irritation. This finding emphasizes the importance of concentration management in cosmetic formulations .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

- Acute Toxicity: Low toxicity observed in animal studies.

- Skin Irritation: Mild irritant at high concentrations.

- Sensitization Potential: Minimal sensitization reported in clinical settings.

The compound is biodegradable and does not significantly accumulate in the environment, making it a favorable choice for various applications .

特性

IUPAC Name |

2-methylpentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERGTCWVYOKNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。